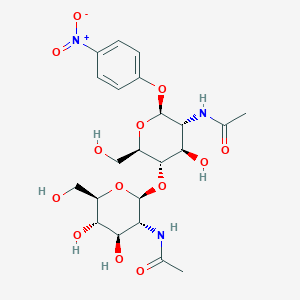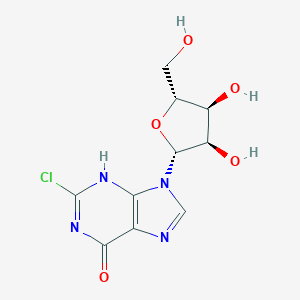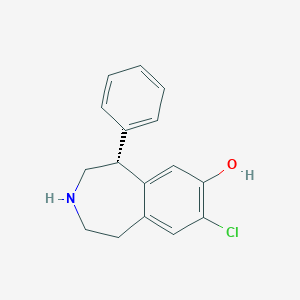
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the creation of conformationally restricted analogues of dopamine D1 antagonists. Berger et al. (1989) describe the synthesis of a series of hexahydro-5H-benzo[d]naphtho[2,1-b]azepines, which are analogues of this compound, showing that the structure of these compounds significantly affects their affinity for D1 receptors (Berger et al., 1989).
Molecular Structure Analysis
Molecular structure analysis reveals that slight differences in molecular conformation can lead to significant differences in the interaction with biological targets. Blanco et al. (2012) found that similar compounds, 7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, and its chloro analogue, are isomorphous but not strictly isostructural, highlighting the importance of molecular conformation in such compounds (Blanco et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and its analogues are complex, often involving cyclization and specific substitutions to achieve desired pharmacological properties. For instance, Pfeiffer et al. (1982) synthesized various benzazepines, including 6-Chloro-7,8-dihydroxy analogues, to evaluate their agonistic properties on dopamine receptors (Pfeiffer et al., 1982).
Physical Properties Analysis
Physical properties such as crystallization and molecular geometry are crucial in determining the stability and bioavailability of the compound. Gómez et al. (2009) studied various 2-aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, revealing insights into their hydrogen-bonded structures and physical properties (Gómez et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity in different media, are essential for understanding the compound's pharmacological potential. Fontanella and Mariani (1975) described the synthesis and reactivity of 1-and 3-phenyl substituted benzoxazepin derivatives, which are structurally related to the compound of interest (Fontanella & Mariani, 1975).
Scientific Research Applications
Crystallographic Properties and Molecular Interactions
Molecular Conformation and Intermolecular Interactions The structural properties of related compounds to 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) have been extensively studied through crystallography. In several derivatives of 2-aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, the focus has been on understanding their crystal structures, molecular conformations, and intermolecular interactions. These studies have highlighted the significance of hydrogen bonding (C-H...O, C-H...N, and C-H...π interactions) in forming different structural motifs such as chains, rings, and sheets within the crystal lattices. Such interactions play a crucial role in the stability and properties of the compounds (Gómez et al., 2010), (Blanco et al., 2012).
Pharmacological Relevance and Molecular Modulation Some derivatives of the benzazepine family, similar to 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R), have shown notable pharmacological relevance. For instance, SKF83959, a molecule structurally related to the benzazepine family, has been identified as a potent modulator of the sigma-1 receptor. This discovery underscores the potential of benzazepine derivatives in modulating receptor activity and their consequent pharmacological effects, such as neuroprotection and modulation of neurotransmitter release (Guo et al., 2013).
properties
IUPAC Name |
(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJSJAERRMBMR-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



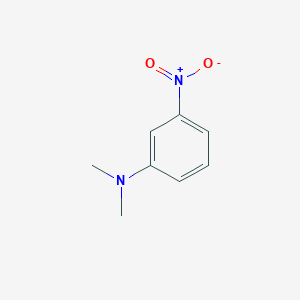
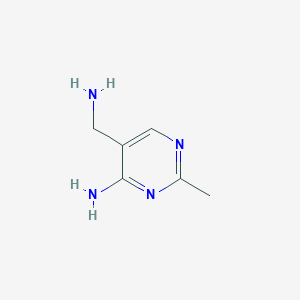
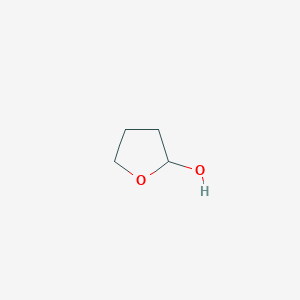
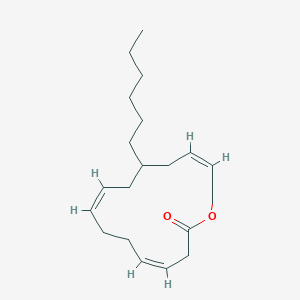
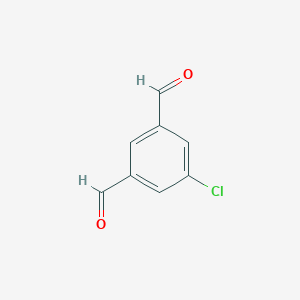
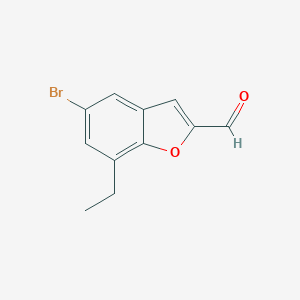
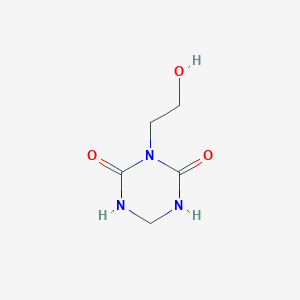
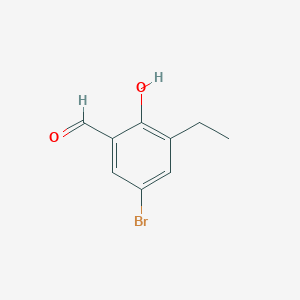
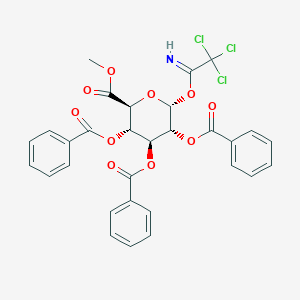
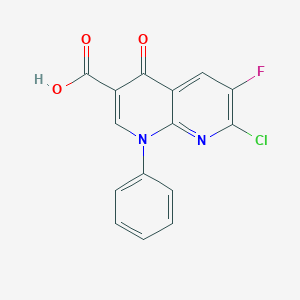
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
